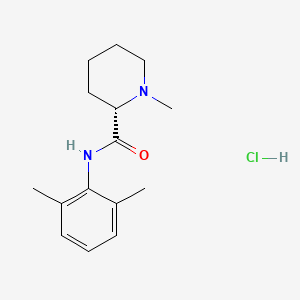

(S)-(+)-Mepivacaine Hydrochloride

Description

Historical Context of Amino Amide Local Anesthetic Development

The story of local anesthetics is intricately linked to the quest for substances that could reversibly block nerve conduction. This journey began with the isolation of cocaine and has since progressed to the sophisticated synthesis of amide-linked agents.

The era of local anesthesia commenced in the late 19th century with the discovery of the anesthetic properties of cocaine, an alkaloid derived from the coca plant. ingentaconnect.commedscape.com While effective, cocaine's significant toxicity and addictive potential spurred chemists to seek safer alternatives. ingentaconnect.comopenochem.org This led to the synthesis of a series of amino ester local anesthetics, including procaine (B135) (Novocain) in 1905, which was designed to mimic cocaine's structure while minimizing its adverse effects. openochem.orgnih.gov

A pivotal shift occurred with the development of amide-linked local anesthetics. The first of these, nirvaquine, was synthesized in 1898 but was ultimately abandoned due to local tissue irritation. ingentaconnect.com The true breakthrough came with the introduction of lidocaine (B1675312) in 1948. aneskey.com Lidocaine's amide linkage conferred greater chemical stability and a longer shelf life compared to its ester counterparts. aneskey.com This innovation paved the way for the development of other amide anesthetics, including mepivacaine (B158355), bupivacaine (B1668057), and prilocaine (B1678100), between 1957 and 1972. nih.govamazonaws.com

The understanding of how local anesthetics work at a fundamental level was profoundly influenced by the groundbreaking research of Alan Hodgkin and Andrew Huxley. In the 1950s, their work on the squid giant axon elucidated the mechanism of the nerve action potential, demonstrating the critical role of voltage-gated sodium channels in nerve impulse transmission. nih.govmit.edu They proposed that these channels are responsible for the rapid influx of sodium ions that depolarizes the nerve membrane. nih.gov

Later research, building on the Hodgkin-Huxley model, established that local anesthetics exert their effect by binding to a receptor site within the pore of these sodium channels. nih.govarxiv.org This binding blocks the influx of sodium ions, thereby preventing the generation and propagation of the action potential and resulting in a state of local anesthesia. youtube.compatsnap.com

Mepivacaine was first synthesized in 1956 in Sweden. wikipedia.org It belongs to a class of local anesthetics known as pipecholyl xylidines, which are derivatives of 2,6-xylidine. agd.org The synthesis of mepivacaine, along with bupivacaine in 1957, was part of a broader effort to create longer-acting local anesthetics based on the successful 2,6-xylidine-amide structure of lidocaine. amazonaws.comagd.org Mepivacaine is structurally similar to bupivacaine and has a longer duration of action than lidocaine. agd.org It is used as the hydrochloride salt of its racemic mixture, which contains equal parts of the R(-)-mepivacaine and S(+)-mepivacaine enantiomers. wikipedia.org

The Unique Position of (S)-(+)-Mepivacaine Hydrochloride in Local Anesthetic Research

The study of this compound is particularly important due to the growing recognition of the role of chirality in pharmacology. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity.

Many amide-type local anesthetics, including mepivacaine, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.govoup.com These enantiomers, designated as (S)- and (R)-isomers, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.govnih.gov The re-examination of the properties of pure enantiomers of existing racemic drugs, a process known as a "chiral switch," has become a key area of research. nih.govresearchgate.net

For mepivacaine, the (S)-(−) enantiomer is reported to be more biologically active than the (R)-(+) enantiomer. nih.gov However, pharmacokinetic studies have shown that the unbound fraction of R(-)-mepivacaine in plasma is larger than that of S(+)-mepivacaine, and the total plasma clearance of the R(-) enantiomer is also greater. nih.gov This highlights the complex interplay between the stereochemistry of a drug and its interaction with the body. The development of pure enantiomer drugs like levobupivacaine (B138063) (the S-(-)-enantiomer of bupivacaine) and ropivacaine (B1680718) (a pure S-(-) enantiomer) was driven by the finding that they have more favorable properties than their racemic mixtures or (R)-(+)-stereoisomers. nih.govnih.gov

Amide-type local anesthetics share a common structural framework consisting of a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group. nih.gove-safe-anaesthesia.org Variations in the chemical structure of these components give rise to the distinct properties of each agent.

| Anesthetic | Molecular Weight (g/mol) | pKa (36°C) | Lipid Solubility (Distribution Coefficient Q7.4) | Relative Conduction Blocking Potency (in vitro) |

|---|---|---|---|---|

| Mepivacaine | 246.35 | 7.7 | 21 | 2 |

| Lidocaine | 234.34 | 7.8 | 43 | 2 |

| Prilocaine | 220.31 | 7.8 | 25 | 2 |

Mepivacaine, lidocaine, and prilocaine are considered intermediate-acting amides. agd.org Mepivacaine has the lowest lipid solubility among these, which correlates with its anesthetic potency. agd.org Its pKa is also slightly lower, which theoretically could mean it loses less potency in acidic, infected tissues compared to lidocaine and prilocaine. agd.org

| Property | Value |

|---|---|

| Molecular Formula | C15H23ClN2O |

| Molecular Weight | 282.81 g/mol |

| Appearance | White, crystalline powder |

| pH | 4.5 - 6.8 |

| Log Pow | 1.96 |

The structural differences also influence their metabolism. Amide local anesthetics are primarily metabolized in the liver, a slower process than the plasma hydrolysis of ester-type anesthetics. nih.gov This makes amides more prone to accumulation with hepatic dysfunction. nih.gov

Scope and Research Focus for this compound

The primary research focus on this compound centers on understanding its individual pharmacological profile compared to its (R)-(-) counterpart and the racemic mixture. This includes detailed investigations into its potency, duration of action, and potential for systemic effects. A significant area of study involves its interaction with voltage-gated sodium channels, the primary target of local anesthetics. nih.govpatsnap.com By blocking these channels, mepivacaine inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses. patsnap.compatsnap.com

Research has also explored the physicochemical properties of mepivacaine hydrochloride, including its different crystalline forms. nih.gov Studies have identified multiple polymorphic and pseudopolymorphic forms, which can have implications for the formulation and stability of the drug. nih.gov While the clinical relevance of this polymorphism in its typical application as an aqueous solution is considered minimal due to its high water solubility, it remains an important aspect of its pharmaceutical characterization. nih.gov

Furthermore, comparative clinical studies have been a key research focus. For instance, double-blind studies have compared the efficacy of mepivacaine hydrochloride with other local anesthetics like lidocaine hydrochloride. researchgate.net These studies have evaluated parameters such as success rate of anesthesia and duration of soft tissue numbness, providing valuable data for clinical decision-making. researchgate.net The research also extends to its use in specific patient populations where the avoidance of vasoconstrictors, often added to local anesthetic solutions, is desirable. researchgate.net

Physicochemical Properties of Mepivacaine Hydrochloride:

| Property | Value |

| Molecular Formula | C15H22N2O · HCl |

| Molecular Weight | 282.81 g/mol |

| Appearance | White, crystalline solid/dust |

| pH (1% solution) | 5 |

| Log Pow | 1.96 (estimated) |

| Water Solubility | Readily soluble |

| Data sourced from multiple references. moehs.comsigmaaldrich.com |

Interactive Data Table: Key Research Findings on Mepivacaine Hydrochloride

| Research Area | Key Findings |

| Mechanism of Action | Reversibly blocks voltage-gated sodium channels, inhibiting nerve impulse conduction. nih.govpatsnap.comsigmaaldrich.com |

| Clinical Efficacy | Demonstrated clinical equivalency in success rate to 2% lidocaine with epinephrine (B1671497) in dental procedures. researchgate.net |

| Pharmacokinetics | The two enantiomers, (R)-(-)-mepivacaine and (S)-(+)-mepivacaine, exhibit different pharmacokinetic properties. wikipedia.org |

| Solid-State Properties | Exists in different polymorphic and pseudopolymorphic forms. nih.gov |

| Vasoconstrictor-Free Use | Effective in formulations without a vasoconstrictor, making it a suitable option for certain patient populations. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735374 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7047-98-5, 34333-71-6 | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:?), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIVACAINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6359QUC5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Aspects of S + Mepivacaine Hydrochloride

Synthetic Pathways and Methodologies for Mepivacaine (B158355) Analogs

The synthesis of mepivacaine and its analogs, such as ropivacaine (B1680718) and bupivacaine (B1668057), generally involves the coupling of a substituted aniline (B41778) with a pipecolic acid derivative. researchgate.netresearchgate.netresearchgate.net

Initial synthetic strategies for mepivacaine and related compounds often involved multiple steps with the use of hazardous reagents. rsc.orgnih.gov A common early approach was the amide coupling between picolinic acid and an appropriate aniline, followed by reduction of the pyridine (B92270) ring and subsequent N-alkylation. rsc.orgnih.gov This multi-step process often presented challenges, including exothermic reactions and the use of toxic alkylating agents. rsc.org

Another modern approach involves the use of microwave-assisted synthesis to accelerate the initial amide coupling reaction, reducing reaction times from hours to minutes. researchgate.net Researchers have also explored novel catalytic systems, such as iridium-catalyzed enantioselective hydrogenation, to produce chiral piperidine-2-carboxylates, which are key intermediates in the synthesis of these anesthetics. rsc.orgrsc.org

| Synthetic Protocol | Key Features | Advantages | Disadvantages |

| Classical Synthesis | Multi-step batch process involving acylation, reduction, and alkylation. | Well-established methodology. | Use of hazardous reagents (e.g., thionyl chloride), exothermic reactions, and multiple steps. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the amide coupling step. | Drastically reduced reaction times. researchgate.net | Requires specialized equipment. |

| Continuous-Flow Chemistry | Integrated multi-step reactions in a continuous flow system. | Enhanced safety, better process control, potential for automation and scalability. researchgate.netrsc.orgnih.gov | Initial setup can be complex. |

| Iridium-Catalyzed Asymmetric Hydrogenation | Enantioselective hydrogenation of pyridinium (B92312) salts to form chiral piperidine (B6355638) intermediates. | Direct and sustainable route to enantiomerically pure intermediates with high yields. rsc.orgrsc.org | May require specific and potentially expensive catalysts. |

Derivatization of the mepivacaine structure has been explored to create analogs with modified properties. The general chemical structure of local anesthetics like mepivacaine consists of a lipophilic aromatic ring, an intermediate connecting chain, and a hydrophilic amine group. rsc.org Modifications to these parts can influence the drug's potency, duration of action, and metabolic profile.

Stereoselective Synthesis and Chiral Resolution Techniques

The development of methods to obtain enantiomerically pure local anesthetics is crucial, as the different enantiomers can have distinct pharmacological and toxicological profiles. mdpi.comnih.govresearchgate.net

Enantioselective synthesis aims to directly produce a specific enantiomer, such as (S)-(+)-mepivacaine, thereby avoiding the need for subsequent resolution steps. Several strategies have been developed for the asymmetric synthesis of the chiral piperidine core of mepivacaine and its analogs.

One approach involves the use of a chiral auxiliary, such as Oppolzer's sultam. tandfonline.com This method allows for the highly stereoselective alkylation of a chiral glycine (B1666218) intermediate to form the key (S)-2-pipecolic acid backbone, which can then be converted to mepivacaine. tandfonline.com Another innovative method utilizes the anodic oxidation of a cyclic N-carbamate bearing an 8-phenylmenthyl group as a chiral auxiliary to generate an N-acyliminium ion, which then reacts with a nucleophile to produce the desired chiral intermediate with excellent stereoselectivity. researchgate.net

More recently, catalytic asymmetric hydrogenation has emerged as a powerful tool. rsc.orgrsc.org For example, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium salts provides a direct and sustainable pathway to both (R)- and (S)-enantiomers of valuable piperidine-2-carboxylates. rsc.orgrsc.org

When a racemic mixture is synthesized, chiral resolution techniques are employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the enantioseparation of local anesthetics. mdpi.comresearchgate.netresearchgate.net Various types of CSPs have been successfully used, including those based on cyclodextrins, macrocyclic antibiotics, and derivatized cellulose (B213188) or amylose. mdpi.comresearchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.govdiva-portal.orgnih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the running buffer to facilitate the separation of the enantiomers. nih.govdiva-portal.org For mepivacaine, methyl-β-cyclodextrin has been shown to be an effective chiral selector in CE. nih.gov

The determination of enantiomeric purity is critical and is often performed using the same chiral HPLC or CE methods developed for the separation. researchgate.netresearchgate.netnih.gov These analytical methods must be validated to ensure they are accurate, precise, and sensitive enough to detect and quantify even small amounts of the undesired enantiomer. researchgate.net

| Technique | Principle | Chiral Selector Examples for Mepivacaine/Analogs | Key Advantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Cellulose tris(3,5-dimethylphenylcarbamate), vancomycin-based phases, cyclodextrin-based phases. mdpi.comresearchgate.net | High reproducibility, broad applicability, direct analysis. mdpi.comresearchgate.net |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Methyl-β-cyclodextrin, heptakis(2,6-di-O-methyl)-β-cyclodextrin. nih.govdiva-portal.orgnih.gov | High efficiency, rapid analysis, low sample and reagent consumption. researchgate.netnih.gov |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Cyclodextrin derivatives. diva-portal.org | High resolution for volatile compounds. |

Stability and Degradation Pathways of the Hydrochloride Salt Form

Mepivacaine hydrochloride is relatively stable in its solid state. researchgate.net However, like other amide-type local anesthetics, it can undergo degradation under certain conditions, particularly in solution. The primary degradation pathway for amide-type local anesthetics is hydrolysis of the amide bond. sci-hub.se

Forced degradation studies, which subject the drug to harsh conditions such as acid, base, heat, and oxidation, are used to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.netnih.govresearchgate.net Studies on lidocaine (B1675312), a structurally similar compound, have shown that it is susceptible to both acidic and oxidative degradation, with the formation of N-oxide products being observed under oxidative stress. nih.gov While specific degradation pathways for mepivacaine hydrochloride are not as extensively detailed in the provided search results, it is reasonable to infer that similar hydrolytic and oxidative pathways would be relevant.

The stability of mepivacaine can also be influenced by factors such as pH and the presence of other substances in the formulation. researchgate.netnih.gov Maintaining the appropriate pH is crucial for the stability of local anesthetic solutions. researchgate.net

Chemical Stability Under Various Conditions (e.g., Acid, Alkaline Hydrolysis)

(S)-(+)-Mepivacaine Hydrochloride, an amide-type local anesthetic, exhibits a high degree of chemical stability. The core structure, featuring a robust amide linkage, is inherently resistant to cleavage, particularly when compared to ester-type anesthetics. utppublishing.compharmaguideline.com This stability ensures the integrity of the molecule in aqueous solutions and under various storage conditions. The hydrochloride salt is readily soluble in water and is noted to be very resistant to both acid and alkaline hydrolysis, capable of withstanding repeated boiling without significant decomposition. utppublishing.comresearchgate.net

To rigorously evaluate its stability profile, this compound is subjected to forced degradation studies according to guidelines from the International Council for Harmonisation (ICH). nih.gov These studies intentionally expose the drug substance to extreme stress conditions, including acid, alkaline, oxidative, thermal, and photolytic stress, to identify potential degradation pathways and validate the stability-indicating power of analytical methods. researchgate.net

Research employing stability-indicating High-Performance Liquid Chromatography (HPLC) methods has provided specific data on the behavior of mepivacaine hydrochloride under such stress. researchgate.net While demonstrating marked stability against hydrolysis, the compound can show some degradation under oxidative and photolytic conditions. researchgate.net

A summary of findings from a forced degradation study on mepivacaine hydrochloride is presented below.

| Stress Condition | Conditions Applied | Observation | Percent Degradation (%) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 80°C for 6 hrs | No significant degradation observed | 0.32% |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 6 hrs | No significant degradation observed | 0.54% |

| Oxidative Degradation | 30% H₂O₂ at room temp for 24 hrs | Significant degradation observed | 12.5% |

| Thermal Degradation | Heat at 105°C for 24 hrs | Minor degradation observed | 1.1% |

| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hrs | Moderate degradation observed | 5.8% |

The data in this table is representative of findings from stability-indicating HPLC method development studies. researchgate.net

Identification of Degradation Products and Impurities (e.g., 2,6-dimethylanaline)

The analysis of degradation products and process-related impurities is critical for ensuring the quality and purity of the final this compound drug substance. The most significant and monitored impurity is 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine). researchgate.netnih.govresearchgate.net

2,6-Dimethylaniline (2,6-DMA) is a primary aromatic amine that serves as a key starting material in the synthesis of mepivacaine. nih.gov Consequently, it can be present as a process-related impurity if not completely removed during purification. Furthermore, it can arise as a degradation product from the hydrolysis of the amide bond, although this reaction is not facile under normal conditions due to the molecule's stability. utppublishing.comresearchgate.net Given that 2,6-DMA is classified as a toxic impurity with potential carcinogenic activity, its levels are strictly controlled by pharmacopoeial limits. researchgate.netresearchgate.net

Forced degradation studies help to identify other potential impurities that may form under stress. Oxidative conditions, for example, can lead to the formation of N-oxide derivatives. nih.gov Several other impurities related to the synthesis or degradation have been identified and are used as reference standards in quality control procedures.

The table below lists the prominent impurities associated with mepivacaine hydrochloride.

| Impurity Designation | Chemical Name | CAS Number | Origin |

|---|---|---|---|

| Impurity A | 2,6-Dimethylaniline | 87-62-7 | Process / Degradation |

| Impurity B | (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride | 65797-42-4 | Process |

| Impurity C | N-(2,6-Dimethylphenyl)picolinamide | 39627-98-0 | Process |

| - | Mepivacaine N-Oxide | Not Available | Degradation (Oxidative) |

Data sourced from pharmaceutical impurity reference standard suppliers. pharmaffiliates.comdrashavins.com

Molecular and Cellular Mechanisms of Action

Interaction with Voltage-Gated Sodium Channels

The principal pharmacological target of (S)-(+)-Mepivacaine Hydrochloride is the voltage-gated sodium channel, a critical component in the generation and conduction of action potentials in neurons. chemicalbook.compatsnap.com

Specific Binding Sites on Neuronal Cell Membranes

This compound binds to specific sites within the voltage-gated sodium ion channels located on neuronal cell membranes. cancer.govmedchemexpress.comfishersci.se Research indicates that local anesthetics like mepivacaine (B158355) interact with specific residues in the S6 segments of the sodium channel. nih.gov This binding is thought to occur at a receptor site within the channel's pore. medscape.comnih.gov The interaction is stereoselective, with the (S)-(-) enantiomer being more biologically active than the (R)-(+) enantiomer. mdpi.com

Inhibition of Sodium Ion Influx and Membrane Depolarization Kinetics

By binding to the sodium channels, this compound effectively blocks the influx of sodium ions into the neuron. patsnap.compatsnap.comnih.gov This action prevents the neuronal membrane from reaching the threshold potential required for depolarization. cancer.govchemicalbook.com Consequently, the initiation and conduction of nerve impulses are inhibited, leading to a state of local anesthesia. nih.govmedchemexpress.com The onset of this blockade is rapid, contributing to the drug's swift anesthetic effect. medchemexpress.comhres.ca

The process begins with the diffusion of the uncharged, lipophilic form of mepivacaine across the neuronal membrane. patsnap.com Once inside the slightly acidic intracellular environment, it becomes protonated. patsnap.com This ionized form then binds to the intracellular portion of the voltage-gated sodium channels, leading to the blockade. patsnap.compatsnap.com

Conformational Changes and Channel State Preferences (e.g., Use-Dependent Block, Preferential Block of Nav1.8)

The action of this compound is state-dependent, meaning its affinity for the sodium channel varies with the channel's conformational state. cambridge.org Local anesthetics exhibit the highest affinity for the open and inactivated states of the sodium channel, with minimal effect on the resting state. cambridge.org This phenomenon is known as a "use-dependent" or "phasic" block, where the effectiveness of the block increases with the frequency of nerve depolarization. nih.gov

Notably, mepivacaine demonstrates a preferential use-dependent block of the Nav1.8 sodium channel subtype, which is predominantly expressed in sensory neurons. medchemexpress.comnih.govmedchemexpress.com This selectivity for Nav1.8 is a distinguishing feature compared to other local anesthetics like S(-)-bupivacaine, which shows a preference for tetrodotoxin-sensitive (TTXs) sodium channels. medchemexpress.comnih.govmedchemexpress.com This preferential blockade of Nav1.8 likely contributes to its analgesic efficacy. nih.gov

Intracellular Binding Mechanism via Protonated Form

As an amide-type local anesthetic, this compound operates via an intracellular pathway. patsnap.com The uncharged base form of the molecule is lipid-soluble and can readily diffuse across the neuronal cell membrane into the axoplasm. patsnap.comnih.gov Inside the neuron, the slightly acidic environment facilitates the protonation of the mepivacaine molecule, converting it into its charged, cationic form. patsnap.com It is this protonated, ionized form that binds to the specific receptor site on the intracellular side of the voltage-gated sodium channel, thereby exerting its blocking effect. patsnap.compatsnap.com

Modulation of Other Ion Channels and Cellular Processes

While the primary mechanism of this compound involves sodium channel blockade, it can also influence other ion channels.

Effects on Potassium Channels

This compound has been shown to interact with potassium channels, although these effects are considered minor compared to its action on sodium channels. patsnap.com Specifically, mepivacaine can inhibit certain two-pore domain potassium (K2P) channels. researchgate.net It has also been found to attenuate vasodilation induced by ATP-sensitive potassium (KATP) channels in vascular smooth muscle. nih.gov This effect on potassium channels may contribute to some of the broader physiological effects observed with this anesthetic. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value/Description | References |

| Chemical Class | Amide-type local anesthetic | chemicalbook.compatsnap.com |

| Primary Target | Voltage-gated sodium channels | patsnap.commedchemexpress.commedchemexpress.com |

| Binding Site | Intracellular portion of the sodium channel | patsnap.compatsnap.com |

| Mechanism | Inhibition of sodium ion influx | cancer.govchemicalbook.comnih.gov |

| Channel State Preference | Open and inactivated states (Use-dependent block) | nih.govcambridge.org |

| Subtype Selectivity | Preferential block of Nav1.8 | medchemexpress.comnih.govmedchemexpress.com |

| Secondary Targets | Potassium channels (K2P, KATP) | patsnap.comresearchgate.netnih.gov |

Influence on Calcium Channels and Intracellular Calcium Dynamics

This compound directly and indirectly influences intracellular calcium ([Ca2+]i) levels, a key factor in both nerve conduction and muscle contraction. Studies on isolated rat aorta demonstrate that mepivacaine induces vasoconstriction, which is associated with an increase in [Ca2+]i. nih.govamegroups.org This increase appears to be predominantly mediated by the influx of calcium from the extracellular space rather than release from intracellular stores. nih.govdrugbank.com

The primary pathway for this influx is through voltage-operated calcium channels (VOCCs). This is supported by findings that VOCC inhibitors like nifedipine (B1678770) and verapamil (B1683045) attenuate the vasoconstriction and the rise in [Ca2+]i evoked by mepivacaine. nih.govamegroups.org In isolated adult mouse ventricular cardiomyocytes, mepivacaine's blockade of sodium channels is thought to enhance the reverse mode activity of the Na+-Ca2+ exchanger (NCX), leading to a significant reduction in calcium transients. chemicalbook.com This suggests a dual mechanism: while causing influx in vascular smooth muscle, it can lead to a net decrease in available calcium for contraction in cardiomyocytes, contributing to its negative inotropic effect. chemicalbook.com

Inhibition of Ca2+ Release from Sarcoplasmic Reticulum

The role of this compound in inhibiting calcium release from the sarcoplasmic reticulum (SR) is a significant contributor to its myocardial depressant effects. nih.gov In studies using isolated guinea pig and rat right ventricular papillary muscles, the depression of peak force and a 30% depression of contracture induced by rapid cooling pointed towards the inhibition of Ca2+ release from the SR as a likely cause. nih.gov This mechanism is also suggested to explain the negative lusitropic (impaired relaxation) effect observed in isotonic contractions, as this points to a reduction of Ca2+ in the SR. chemicalbook.compatsnap.com

However, there is some conflicting evidence. One study comparing mepivacaine and lidocaine (B1675312) on rat myocardium found that post-rest potentiation, a measure of SR calcium content available for release, was not significantly modified by mepivacaine. patsnap.com This led the authors to suggest that calcium efflux from the SR was not significantly altered. patsnap.com Therefore, while inhibition of SR calcium release is a proposed mechanism for mepivacaine's effects on muscle contractility, its precise contribution may vary depending on the tissue type and experimental conditions. nih.govpatsnap.com It is concluded that the direct myocardial depressant effect is likely caused by this inhibition, with its Na+ channel blocking action contributing indirectly. nih.gov

Electrophysiological Characterization in Isolated Tissue Preparations

Electrophysiological studies on isolated tissues have been crucial in characterizing the functional consequences of mepivacaine's molecular actions, particularly on cardiac muscle.

Impact on Myocardial Contractility and Action Potential Parameters

This compound exerts a direct, dose-dependent depressant effect on myocardial contractility. nih.govekb.eg This negative inotropic effect has been consistently observed in isolated ventricular papillary muscles. chemicalbook.comnih.govpatsnap.com Studies show that mepivacaine at concentrations of 50 µM can cause an approximate 40% depression of peak force in guinea pig papillary muscle. chemicalbook.com In rat papillary muscle, a 20% depression of peak force was noted at the rested state. nih.gov

The compound also alters cardiac action potential parameters. In rat papillary muscle, 100 µM mepivacaine was found to shorten the action potential duration at 50% and 90% of repolarization (APD50 and APD90) by about 10%. nih.gov Furthermore, it causes a rate-dependent depression of the maximum rate of depolarization (dV/dt max), a reflection of its sodium channel blocking activity. nih.gov In canine studies, 40 μM mepivacaine reduced the action potential overshoot, dV/dt max, and the action potential at 20% of repolarization (APD20). chemicalbook.com

| Preparation | Concentration | Parameter | Effect | Reference |

|---|---|---|---|---|

| Guinea Pig Papillary Muscle | 50 µM | Peak Force | ~40% depression | chemicalbook.com |

| Rat Papillary Muscle | Not Specified | Peak Force (Rested State) | ~20% depression | nih.gov |

| Rat Papillary Muscle | 100 µM | APD50 | ~10% shortening | nih.gov |

| Rat Papillary Muscle | 100 µM | APD90 | ~10% shortening | nih.gov |

| Canine Myocardium | 40 µM | APD20 | Reduction | chemicalbook.com |

| Canine Myocardium | 40 µM | dV/dt max | Reduction | chemicalbook.com |

Assessment of Conduction Block in Excitable Tissues

The fundamental mechanism of this compound is the blockade of generation and conduction of impulses in excitable tissues. ekb.eg It achieves this by inhibiting voltage-gated sodium channels, which increases the threshold for electrical excitation, slows nerve impulse propagation, and reduces the rate of rise of the action potential. ekb.eg

In isolated tissue preparations, this manifests as a clear conduction block. Studies on guinea pig papillary muscles demonstrated that conduction block was frequently noted with mepivacaine concentrations of 50 and 100 µmol/L, particularly at higher stimulation frequencies of 2 and 3 Hz. nih.gov This "use-dependent" or "phasic" block is characteristic of local anesthetics, where the blocking effect is more pronounced in rapidly firing nerves. This property is central to its anesthetic effect, as it preferentially blocks the high-frequency signals characteristic of pain transmission.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Mechanisms

The systemic availability and subsequent distribution of (S)-(+)-Mepivacaine Hydrochloride are governed by a series of interconnected physiological and physicochemical factors.

The rate and extent of systemic absorption of mepivacaine (B158355) from the administration site are critical determinants of both its efficacy and potential for systemic effects. Preclinical investigations have identified several key factors that modulate this process. The vascularity of the injection site plays a significant role; administration into highly vascularized tissues leads to more rapid absorption into the systemic circulation. nih.govanesth-pain-med.org Conversely, the presence of a vasoconstrictor, such as epinephrine (B1671497), can decrease the rate of absorption, thereby prolonging the local anesthetic effect and reducing peak plasma concentrations. anesth-pain-med.orgnih.gov

The physicochemical properties of mepivacaine itself, including its lipid solubility and pKa, are also crucial. geneesmiddeleninformatiebank.nlagd.org As a local anesthetic with intermediate lipid solubility, mepivacaine can readily diffuse across biological membranes. agd.org The pH of the surrounding tissue also influences its absorption. In acidic environments, such as those found in infected tissues, the proportion of the ionized form of the anesthetic increases, which can theoretically reduce its ability to penetrate nerve membranes and may slightly decrease its potency. agd.org However, mepivacaine is suggested to lose less potency in acidic conditions compared to some other local anesthetics. agd.org

Table 1: Factors Influencing Systemic Absorption of Mepivacaine in Preclinical Models

| Factor | Influence on Absorption | References |

|---|---|---|

| Vascularity of Injection Site | Higher vascularity leads to faster absorption. | nih.govanesth-pain-med.org |

| pH of Tissue | Acidic pH can slightly decrease potency by increasing ionization. | agd.org |

| Lipid Solubility | Intermediate solubility allows for ready diffusion across membranes. | agd.org |

| Presence of Vasoconstrictors | Decreases the rate of absorption, prolonging local effect. | anesth-pain-med.orgnih.gov |

Following systemic absorption, mepivacaine is widely distributed to various organs and tissues. geneesmiddeleninformatiebank.nl Preclinical studies in animal models, including horses and rats, have demonstrated that higher concentrations of the drug are found in highly perfused organs such as the liver, lungs, heart, and brain. geneesmiddeleninformatiebank.nlfda.gov

In a study involving horses, mepivacaine hydrochloride injected into the distal interphalangeal (DIP) joint was found to distribute to the synovial tissue of the DIP joint and the podotrochlear (navicular) bursa. nih.gov Mepivacaine was also detected in the medullary cavity of the navicular bone, suggesting its ability to penetrate bone tissue. nih.gov Another study in horses showed that after injection into the digital flexor tendon sheath (DFTS), mepivacaine diffused to adjacent synovial structures, although not in clinically significant concentrations. nih.gov In piglets undergoing castration, local injection of mepivacaine resulted in distribution to the testis and scrotum. mdpi.com Furthermore, a study in rabbits demonstrated that subcutaneous injection of mepivacaine in the ear led to local tissue perfusion. rsc.org

In the bloodstream, mepivacaine binds to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001). nih.gov The extent of this binding is approximately 75-78%. geneesmiddeleninformatiebank.nldrugbank.com This binding is a reversible process, and an equilibrium exists between the bound and unbound (free) fractions of the drug in the plasma. Generally, a lower plasma concentration of the drug results in a higher percentage of the drug being bound to plasma proteins. fda.govdrugbank.com

Only the unbound fraction of the drug is pharmacologically active and available to diffuse from the circulation into the tissues to exert its clinical effect or to be eliminated. fda.gov Therefore, the degree of plasma protein binding significantly influences the distribution of mepivacaine. A study investigating the pharmacokinetics of mepivacaine enantiomers found that the unbound fraction of R(-)-mepivacaine was larger than that of S(+)-mepivacaine, which contributed to differences in their pharmacokinetic profiles. nih.gov Competitive displacement interactions can also occur. For instance, the simultaneous administration of bupivacaine (B1668057) can reduce the binding of mepivacaine to alpha-1-acid glycoprotein, leading to a higher free concentration of mepivacaine. nih.gov

Table 2: Plasma Protein Binding of Mepivacaine

| Parameter | Value | References |

|---|---|---|

| Percentage Bound | ~75-78% | geneesmiddeleninformatiebank.nldrugbank.com |

| Primary Binding Protein | Alpha-1-acid glycoprotein | nih.gov |

| Unbound Fraction (Racemic) | Varies; influenced by concentration and other drugs | fda.govdrugbank.com |

| Unbound Fraction (S)-(+)-Mepivacaine | 25.1% ± 4.6% | nih.gov |

| Unbound Fraction (R)-(-)-Mepivacaine | 35.6% ± 4.5% | nih.gov |

Like other local anesthetics, mepivacaine crosses biological membranes, including the placental barrier, primarily through passive diffusion. geneesmiddeleninformatiebank.nlfda.gov The rate and extent of this transfer are governed by the drug's physicochemical properties, such as its degree of plasma protein binding, ionization state, and lipid solubility. fda.gov Because only the free, unbound form of the drug is available for transfer, the high degree of plasma protein binding of mepivacaine limits its placental transfer to some extent. fda.govcambridge.org

The non-ionized, lipid-soluble form of the drug readily crosses the placenta from the maternal to the fetal circulation. fda.gov In cases of fetal acidosis, there is a potential for "ion trapping," where the lower pH in the fetus causes more of the drug to become ionized and thus less able to diffuse back across the placenta, potentially leading to accumulation in the fetus. cambridge.org The development of in vitro and computational models is ongoing to better predict the placental transfer of various drugs, including local anesthetics. nih.govrsc.orgresearchgate.netnih.gov

Hepatic Metabolism Pathways

The liver is the principal organ responsible for the biotransformation of mepivacaine. fda.govdrugbank.com

Mepivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. geneesmiddeleninformatiebank.nl Specifically, CYP1A2 is the major enzyme involved in the hydroxylation of mepivacaine. geneesmiddeleninformatiebank.nlagd.org To a lesser extent, CYP3A also contributes to its metabolism. geneesmiddeleninformatiebank.nl

The metabolic pathways for mepivacaine include aromatic ring and side-chain hydroxylation, N-dealkylation, and hydrolysis of the amide bond. geneesmiddeleninformatiebank.nl In rats, the predominant metabolite found in the urine is 3'-hydroxymepivacaine, whereas in humans, both 3'-hydroxy- and 4'-hydroxymepivacaine are excreted in almost equal amounts. geneesmiddeleninformatiebank.nl These hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine. geneesmiddeleninformatiebank.nl It is important to note that the activity of CYP1A2 is not fully developed in infants, which can lead to prolonged metabolism of mepivacaine in this population. agd.org

Hydroxylation Reactions

Hydroxylation is a key detoxification reaction in the metabolism of mepivacaine. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the mepivacaine molecule. In humans, this leads to the formation of two main phenolic metabolites. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com While the specific positions of hydroxylation are at the 3'- and 4'- positions of the xylyl moiety, in rats, the predominant metabolite found in urine is 3'-hydroxymepivacaine. geneesmiddeleninformatiebank.nl The cytochrome P450 enzyme system in the liver, particularly CYP1A2, is largely responsible for this metabolic step. geneesmiddeleninformatiebank.nl

N-Demethylation Reactions

Another significant metabolic pathway for mepivacaine is N-demethylation. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com This reaction involves the removal of the methyl group from the nitrogen atom of the piperidine (B6355638) ring. The resulting metabolite is the N-demethylated compound, 2',6'-pipecoloxylidide. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.comscbt.comnih.gov This process is also considered a detoxification reaction. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com

Metabolite Identification and Characterization

Studies in adult humans have successfully identified and characterized the primary metabolites of mepivacaine. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com

Identification of Phenolic Metabolites and Glucuronide Conjugates

Two major phenolic metabolites have been identified in humans. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.com These hydroxylated compounds are almost exclusively excreted in the urine as their glucuronide conjugates. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.comscbt.comamazonaws.com Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drug metabolites, facilitating their renal excretion. geneesmiddeleninformatiebank.nl

Identification of 2',6'-Pipecoloxylidide (N-demethylated compound)

The N-demethylated metabolite, 2',6'-pipecoloxylidide, is another key compound identified in human metabolism studies. nih.govnih.govfda.govnih.govfresenius-kabi.usnih.govdrugs.comscbt.comnih.govamazonaws.com This metabolite, also known as demethylmepivacaine or pipecolylxylidine-2',6', is formed through the N-demethylation of the parent drug. nih.gov

Excretion Mechanisms

The elimination of mepivacaine and its metabolites from the body is primarily handled by the kidneys. nih.govdrugbank.comnih.govnih.gov

Biliary Excretion of Metabolites

The liver is the principal organ responsible for the metabolism of this compound. drugbank.comfda.govpfizermedical.comnih.gov Following administration, the compound undergoes extensive biotransformation. A significant portion of the administered dose, reportedly over 50%, is excreted into the bile in the form of metabolites. drugbank.comfda.govpfizer.comnih.gov This indicates a substantial role of the hepatobiliary system in the initial clearance of the drug's metabolic products.

However, biliary excretion is not the final elimination pathway for the majority of these metabolites. Research indicates that most of the metabolized mepivacaine that enters the bile is subsequently reabsorbed from the intestine. pfizermedical.comnih.govpfizer.comnih.gov After reabsorption, these metabolites enter the systemic circulation again before being ultimately excreted in the urine. fda.govnih.govnih.gov Consequently, only a minor percentage of the drug's metabolites are found in the feces. pfizermedical.comnih.govpfizer.com

Studies in adult humans have identified three primary metabolites. fda.govpfizermedical.comnih.gov These include two phenolic derivatives, which result from aromatic hydroxylation, and an N-demethylated compound, 2',6'-pipecoloxylidide. fda.govpfizermedical.comnih.govlww.com The phenolic metabolites are almost exclusively excreted as their glucuronide conjugates. fda.govpfizermedical.comnih.govlww.com While bile excretion is a significant pathway, particularly noted in rat models, it is primarily an intermediate step before intestinal reabsorption and final urinary elimination in humans. geneesmiddeleninformatiebank.nl

| Metabolite Pathway | Key Finding | Source |

|---|---|---|

| Initial Excretion Route | Over 50% of an administered dose is excreted into the bile as metabolites. | drugbank.comfda.govpfizer.comnih.gov |

| Enterohepatic Circulation | Most metabolites excreted into the bile are reabsorbed in the intestine. | pfizermedical.comnih.govpfizer.comnih.gov |

| Final Elimination Route | The primary route of excretion for metabolites is via the kidney into the urine. | fda.govnih.govnih.gov |

| Fecal Excretion | Only a small percentage of metabolites are found in the feces. | pfizermedical.comnih.govpfizer.com |

| Identified Metabolites | Two phenols (excreted as glucuronide conjugates) and the N-demethylated compound (2',6'-pipecoloxylidide). | fda.govpfizermedical.comnih.govlww.com |

Influence of Urinary pH on Excretion Rate

The rate of urinary excretion of this compound is influenced by several factors, including urinary pH. fda.govpfizermedical.compfizer.compfizermedicalinformation.com Research findings indicate that the pH of the urine is an important determinant in the excretion rate of the unchanged parent drug. rmtcnet.com Specifically, lower urinary pH (acidic urine) leads to an increased rate of excretion for mepivacaine. rmtcnet.com This is a common characteristic for weakly basic drugs, where acidification of the urine increases the proportion of the drug in its ionized form, reducing its reabsorption from the renal tubules back into the bloodstream and thereby promoting its excretion.

In contrast to the parent drug, the excretion of its glucuronidated metabolites appears to be unaffected by fluctuations in urinary pH. rmtcnet.com This distinction is significant for understanding the complete elimination profile of the compound. While the clearance of the parent drug can be altered by changes in the body's acid-base balance as reflected in urinary pH, the elimination of its major conjugated metabolites proceeds at a rate independent of this variable.

| Compound | Effect of Lower (Acidic) Urinary pH on Excretion Rate | Source |

|---|---|---|

| (S)-(+)-Mepivacaine (Parent Drug) | Increases the rate of excretion. | rmtcnet.com |

| Glucuronidated Metabolites | Unaffected by pH. | rmtcnet.com |

Advanced Analytical Methodologies for Research

Spectrophotometric Techniques for Quantification and Purity Assessment

Spectrophotometric methods provide a rapid and accessible means for the quantification of (S)-(+)-Mepivacaine Hydrochloride. These techniques are based on the principle that the molecule absorbs light at specific wavelengths in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.

UV-Vis Spectrophotometry (e.g., Dual-Wavelength, Second-Derivative Methods)

UV-Vis spectrophotometry is a fundamental analytical tool for the determination of mepivacaine (B158355) hydrochloride. The compound exhibits characteristic absorption maxima that can be used for its quantification. nihs.go.jpnihs.go.jp

Dual-Wavelength Spectrophotometry: This technique enhances specificity by measuring the absorbance difference at two different wavelengths. ajpaonline.com This approach can effectively minimize interference from excipients and potential degradation products that may absorb at one of the chosen wavelengths. ajpaonline.comnih.govresearchgate.net For the analysis of mepivacaine hydrochloride, a dual-wavelength method has been developed that utilizes the absorbance difference between 221.4 nm and 240 nm for quantification. nih.govresearchgate.net This method allows for the determination of mepivacaine in the presence of its toxic impurity, 2,6-dimethylaniline (B139824) (DMA), which is measured at a different wavelength (283 nm). nih.govresearchgate.netresearchgate.net

Second-Derivative Spectrophotometry: This method involves the mathematical differentiation of the zero-order absorption spectrum. The resulting second-derivative spectrum provides sharper peaks and can resolve overlapping spectra of the analyte and interfering substances. For mepivacaine hydrochloride, second-derivative spectrophotometry has been successfully employed for its determination in the presence of DMA. nih.govresearchgate.net The amplitudes at 272.2 nm are used for the quantification of mepivacaine. nih.govresearchgate.net

| Parameter | Dual-Wavelength Method | Second-Derivative Method |

| Wavelength(s) for Mepivacaine | 221.4 nm and 240 nm (difference) nih.govresearchgate.net | 272.2 nm (amplitude) nih.govresearchgate.net |

| Linearity Range (µg/mL) | 5–30 researchgate.net | 3–30 researchgate.net |

| Interfering Substance Measured | 2,6-dimethylaniline (at 283 nm) nih.govresearchgate.net | 2,6-dimethylaniline (at 232.6 nm) nih.govresearchgate.net |

Application in Stability-Indicating Assays

Stability-indicating assays are crucial for determining the shelf-life of a drug product by assessing its stability under various environmental conditions. UV-Vis spectrophotometric methods, particularly dual-wavelength and second-derivative techniques, have proven valuable in developing stability-indicating assays for mepivacaine hydrochloride. nih.gov These methods can effectively separate the spectral signal of the intact drug from those of its degradation products formed under stress conditions such as acidic, alkaline, thermal, and oxidative environments. researchgate.net The ability to quantify the active pharmaceutical ingredient in the presence of its degradants is a key requirement of stability-indicating methods. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its related substances with high sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of mepivacaine hydrochloride. nih.gov It offers excellent separation efficiency and can be coupled with various detectors for sensitive detection.

Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of mepivacaine hydrochloride. sielc.com In this technique, a nonpolar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govchromatographyonline.com

Several RP-HPLC methods have been developed and validated for the determination of mepivacaine hydrochloride in bulk drug and pharmaceutical formulations. researchgate.net A typical method might employ a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. nih.govresearchgate.net For instance, a mobile phase of acetonitrile and water (40:60, v/v) adjusted to pH 4 with phosphoric acid has been used, with UV detection at 215 nm. nih.govresearchgate.net The retention time for mepivacaine under these conditions is approximately 1 minute. nih.govresearchgate.net Another method utilizes a mobile phase of methanol (B129727) and an orthophosphoric acid solution at pH 7.6 (75:25) with a C18 column, resulting in a retention time of about 4.7 minutes at a flow rate of 1 mL/min and detection at 215 nm. researchgate.net

| HPLC Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

| Method 1 | C18 (250 x 4.6 mm, 5 µm) nih.govresearchgate.net | Acetonitrile:Water (40:60, v/v), pH 4 with phosphoric acid nih.govresearchgate.net | 0.4 mL/min nih.govresearchgate.net | UV at 215 nm nih.govresearchgate.net | ~1 min nih.govresearchgate.net |

| Method 2 | Gracesmart C18 (250 mm, 4.6 mm i.d., 5µ) researchgate.net | Methanol:Orthophosphoric acid solution (pH 7.6) (75:25) researchgate.net | 1 mL/min researchgate.net | UV at 215 nm researchgate.net | ~4.7 min researchgate.net |

| Method 3 | Waters microBondapak C18 (3.9 x 300 mm, 10 µm) nih.gov | Gradient of 20-40% acetonitrile + 0.05% TFA in H₂O + 0.05% TFA nih.gov | 1 mL/min nih.gov | UV at 214 nm and 300 nm nih.gov | Not specified |

Since this compound is a chiral compound, the separation of its enantiomers is essential to ensure the safety and efficacy of the drug product. nih.gov Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com

Cellulose-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and cellulose trisbenzoate (Chiralcel OJ), have been successfully used for the enantiomeric resolution of mepivacaine. tandfonline.comtandfonline.com The separation is typically achieved using a normal-phase mobile phase, such as hexane (B92381) modified with an alcohol like ethanol (B145695) or isopropanol. tandfonline.com For instance, partial separation of mepivacaine enantiomers has been achieved on a Chiralcel OD column using a mobile phase of hexane-ethyl alcohol (97:3, v/v) with UV detection at 220 nm. tandfonline.com Another approach involves using an alpha 1-acid glycoprotein (B1211001) (AGP) column with a mobile phase of isopropanol-sodium hydrogenphosphate buffer at pH 6.8 and UV detection at 210 nm. researchgate.net The development of novel chiral stationary phases continues to improve the efficiency and resolution of enantiomeric separations for compounds like ropivacaine (B1680718), which is structurally similar to mepivacaine. researchgate.net

| Chiral Stationary Phase | Mobile Phase | Detection | Resolution |

| Chiralcel OD tandfonline.com | Hexane-ethyl alcohol (97:3, v/v) tandfonline.com | UV at 220 nm tandfonline.com | Partial Separation (Rs ≤ 0.81) tandfonline.com |

| alpha 1-AGP researchgate.net | Isopropanol-sodium hydrogenphosphate buffer (pH 6.8) researchgate.net | UV at 210 nm researchgate.net | Baseline Separation (Rs > 1.5) nih.gov |

Electrochemical and Other Advanced Analytical Approaches

Electrochemical methods provide a powerful alternative to chromatographic techniques, often characterized by high sensitivity, rapid analysis, and cost-effective instrumentation.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been extensively developed for the determination of mepivacaine hydrochloride. austinpublishinggroup.com These sensors operate by measuring the potential difference between the ISE and a reference electrode, which is proportional to the logarithm of the analyte concentration. Various types of ISEs have been constructed, including those with PVC membranes, coated graphite (B72142) electrodes, and carbon paste electrodes. austinpublishinggroup.com

In one study, three types of electrochemical sensors were developed using a mepivacaine-reineckate ion-pair as the electroactive material. austinpublishinggroup.com These sensors exhibited a near-Nernstian response over a concentration range of 1×10⁻⁵ to 1×10⁻² M, with detection limits around 7.2x10⁻⁶ to 7.5x10⁻⁶ M. austinpublishinggroup.com Another study reported a modified carbon paste electrode for mepivacaine hydrochloride determination that showed a Nernstian response of 57.71±0.67 mV/decade over a wide concentration range of 3.1×10⁻⁷ to 1.0×10⁻¹ mol/L, with a low detection limit of 3.1×10⁻⁷ mol/L. ekb.egekb.eg These sensors have demonstrated good selectivity and have been successfully applied to the analysis of pharmaceutical preparations. austinpublishinggroup.comekb.egekb.eg

| Sensor Type | Concentration Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) |

| PVC Membrane | 1×10⁻⁵ - 1×10⁻² | 7.2x10⁻⁶ | Near-Nernstian |

| Coated Graphite | 1×10⁻⁵ - 1×10⁻² | 7.4x10⁻⁶ | Near-Nernstian |

| Carbon Paste | 1×10⁻⁵ - 1×10⁻² | 7.5x10⁻⁶ | Near-Nernstian |

| Modified Carbon Paste | 3.1×10⁻⁷ - 1.0×10⁻¹ | 3.1×10⁻⁷ | 57.71±0.67 |

| Data compiled from studies on potentiometric sensors for mepivacaine hydrochloride. austinpublishinggroup.comekb.egekb.eg |

Voltammetric techniques, which measure the current as a function of an applied potential, are highly sensitive and can provide insights into the redox behavior of analytes. mdpi.com Cyclic Voltammetry (CV) is primarily used for qualitative studies of electrochemical properties, such as redox potentials and reaction kinetics. mdpi.combrown.edu Differential Pulse Voltammetry (DPV), a pulse voltammetry technique, offers higher sensitivity and is well-suited for quantitative analysis. mdpi.comnih.gov

While specific studies focusing solely on the voltammetric analysis of this compound are not extensively detailed in the provided context, the principles of these techniques are widely applicable to the analysis of local anesthetics. For example, DPV has been used for the determination of other local anesthetics like bupivacaine (B1668057) hydrochloride, heptacaine, carbisocaine, and pentacaine. researchgate.net These methods often involve the use of modified electrodes to enhance sensitivity and selectivity. researchgate.net The application of these powerful techniques to this compound would likely yield sensitive and reliable analytical methods.

Application in Biological Matrices and Research Samples

The quantitative analysis of this compound and its enantiomer in biological matrices is crucial for pharmacokinetic and metabolic studies. Due to the stereoselective disposition of mepivacaine enantiomers in the body, methods capable of chiral separation are essential. nih.govnih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques for this purpose. nih.govnih.gov

For research applications, these enantiomers are frequently quantified in human plasma and serum. nih.govnih.gov The process typically involves an initial extraction of the analytes from the biological matrix. Solid-phase extraction (SPE) using cartridges like C18 is a common method to isolate mepivacaine enantiomers from serum with high recovery and selectivity. nih.gov Another approach involves liquid-liquid extraction from plasma, followed by several washing and re-extraction steps to purify the sample before analysis. researchgate.netresearchgate.net

Stereoselective determination is often achieved using specialized chiral stationary phases in HPLC columns. nih.govshimadzu-webapp.eu For instance, a Pirkle brush-type (S)-tert.-leucine, (R)-1-(alpha-naphthyl)ethylamine stationary phase has been successfully used to separate R-(+)- and S-(-)-mepivacaine. nih.gov Another effective chiral stationary phase is the alpha 1-acid glycoprotein (AGP) column, which allows for the separation of the enantiomers. researchgate.netresearchgate.net Detection is commonly performed using ultraviolet (UV) detectors at wavelengths such as 210 nm or 220 nm. nih.govresearchgate.netresearchgate.net More sensitive and selective quantification can be achieved by coupling the liquid chromatography system to a tandem mass spectrometer (LC-MS/MS). nih.gov Potentiometric sensors have also been developed for the determination of mepivacaine in biological fluids like urine and plasma. ekb.egaustinpublishinggroup.com

Method Validation for Research Applications

For an analytical method to be suitable for research, it must undergo rigorous validation to ensure the reliability and accuracy of the results. This validation process assesses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. researchgate.neteuropa.eu

Precision, Accuracy, Linearity, Robustness, and Specificity

The validation of analytical methods for this compound confirms their suitability for quantitative research.

Precision measures the closeness of agreement between a series of measurements from the same sample. europa.euelementlabsolutions.com It is typically expressed as the relative standard deviation (RSD). For a stereoselective HPLC method, intra-day and inter-day precision for S-(-)-mepivacaine were found to be between 2.7-5.7%. nih.gov For a magnetic solid-phase extraction method coupled with HPLC, intra-day and inter-day RSDs for mepivacaine were below 7.7% and 8.3%, respectively. mdpi.com

Accuracy reflects the closeness of the measured value to a true or accepted reference value. europa.euelementlabsolutions.com It is often determined through recovery studies. One HPLC method demonstrated accuracy for S-(-)-mepivacaine between 1.7% and 4.2% (expressed as relative error). nih.gov Another method showed mean recoveries for mepivacaine spiked in human plasma ranging from 82.0% to 108%. mdpi.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.euwjarr.com A stereoselective HPLC method for mepivacaine enantiomers showed excellent linearity in the concentration range of 150-2400 ng/mL, with correlation coefficients (r) greater than 0.9994. nih.gov An HPLC-UV method demonstrated linearity for mepivacaine over a range of 20-100 μg/ml. researchgate.net Similarly, an LC-MS/MS method was linear over a range of 0.5 to 2000 ng/mL. nih.gov

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. europa.eu Validation of HPLC methods for mepivacaine has confirmed their robustness. researchgate.net

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. europa.euelementlabsolutions.com The development of stability-indicating methods ensures that the drug can be accurately measured in the presence of its degradation products, confirming the specificity of the assay. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eusepscience.com These limits are critical for determining trace amounts of the compound in biological samples. mdpi.com

Different analytical techniques yield varying levels of sensitivity. For the analysis of mepivacaine enantiomers, a stereoselective HPLC method using UV detection established an LOD of 100 ng/mL and an LOQ of 150 ng/mL for each enantiomer in human serum. nih.gov Another HPLC method reported a minimal detectable concentration of approximately 3 ng/mL and a lower limit of quantification of 5 ng/mL for each enantiomer in human plasma. researchgate.netresearchgate.net A highly sensitive LC-MS/MS method developed for mepivacaine in biological matrix reported a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov Potentiometric methods have also shown high sensitivity, with one carbon paste electrode sensor demonstrating an LOD of 3.1×10⁻⁷ mol L⁻¹. ekb.eg

Structure Activity Relationship Sar and Computational Studies

Elucidating Molecular Determinants of Action

The efficacy of (S)-(+)-Mepivacaine Hydrochloride as a local anesthetic is not coincidental but rather a direct result of its distinct molecular characteristics.

Lipophilicity, or the ability of a chemical compound to dissolve in fats, oils, and lipids, is a critical factor for local anesthetics. researchgate.net this compound possesses a moderate lipophilicity, which is essential for its ability to pass through the lipid-rich nerve cell membrane to reach its target, the voltage-gated sodium channels inside the cell. nih.govresearchgate.net This property allows for effective penetration of hydrophobic barriers. researchgate.net The molecule's hydrophobicity influences its partitioning into the lipid bilayer, a necessary step to access the intracellular binding site on the sodium channel. nih.gov While higher lipophilicity can lead to increased potency, there is a trade-off, as excessive lipophilicity might cause the molecule to be retained in fatty tissues, reducing its availability at the intended site of action. nih.gov The balanced lipophilic and hydrophilic nature of mepivacaine (B158355) is thus a key determinant of its effectiveness. nih.gov Studies comparing mepivacaine with other local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718) have shown that its potency in fluidizing cell membranes corresponds with its hydrophobicity. nih.gov

This compound is classified as an amide-type local anesthetic. nih.gov A central feature of its structure is the stable amide linkage connecting the lipophilic aromatic portion to the hydrophilic amine portion. nih.govdrugbank.com This amide bond is significantly more resistant to hydrolysis by plasma enzymes compared to the ester linkage found in older anesthetics such as procaine (B135), a characteristic that contributes to its longer duration of action. drugs.com

The aromatic moiety, specifically the 2,6-dimethylphenyl group, is crucial for the molecule's interaction with the sodium channel. nih.gov It is thought that this aromatic ring engages in specific interactions, such as π-π stacking, with aromatic amino acid residues within the binding pocket of the channel. researchgate.net These non-covalent interactions are vital for the high-affinity binding that results in the blockade of sodium ion influx, thereby preventing nerve impulse transmission. drugbank.com

The pKa of a local anesthetic is the pH at which 50% of the molecules are in the lipid-soluble, un-ionized (base) form and 50% are in the water-soluble, ionized (cationic) form. quizlet.com this compound has a pKa of approximately 7.6 to 7.7. quizlet.comquizlet.com At the physiological pH of body tissues (around 7.4), a substantial fraction of mepivacaine exists in its un-ionized form, which readily diffuses across the nerve membrane. quizlet.comquizlet.com Once inside the nerve cell (axoplasm), where the environment is slightly more acidic, the equilibrium shifts, favoring the protonated, cationic form. researchgate.net This cationic form is the primary active species that binds to the receptor site within the sodium channel to produce the anesthetic effect. nih.govnih.gov Therefore, the pKa value is a critical factor governing the onset and activity of mepivacaine in research settings. researchgate.net

Comparative Structural Analysis with Related Amide Local Anesthetics

Comparing the structure of this compound with other amide local anesthetics provides valuable insights into why these compounds have different anesthetic profiles.

A defining structural feature of this compound is its N-methylated piperidine (B6355638) ring, a six-membered heterocycle that contains the tertiary amine. nih.govnih.gov This ring structure is a key contributor to the molecule's three-dimensional shape and lipophilicity, and it is a feature found in many biologically active compounds. lifechemicals.com This contrasts with the structure of lidocaine (B1675312), another common amide anesthetic, which features a more flexible diethylamino group. wikipedia.org The piperidine moiety is considered an influential structural element for activity at certain receptors. nih.gov

Furthermore, the two methyl groups (alkyl substituents) on the aromatic ring at positions 2 and 6 are critical. nih.gov These ortho-methyl groups provide steric hindrance that helps to protect the adjacent amide linkage from being broken down by enzymes, which is a key reason for its stability and duration of action. nih.gov

Slight modifications to the structure of an amide local anesthetic can lead to significant changes in its effects at the molecular level. Research has shown a clear correlation between increasing the length of alkyl substituents and the potency of the anesthetic. nih.gov For example, anesthetics with longer alkyl chains, like bupivacaine and etidocaine, tend to have higher potency than mepivacaine or lidocaine. nih.gov This increased potency often correlates with greater lipophilicity and a stronger ability to fluidize membranes. nih.gov

The table below provides a comparative view of the pKa and the percentage of the non-ionized (biologically active for membrane crossing) form of several amide local anesthetics at physiological pH (7.4).

| Local Anesthetic | pKa | Non-Ionized Form at pH 7.4 (%) |

| Mepivacaine | 7.6 | 37% |

| Etidocaine | 7.7 | 33% |

| Lidocaine | 7.9 | 25% |

| Bupivacaine | 8.1 | 15% |

Data sourced from multiple references. quizlet.comquizlet.com

This data illustrates that mepivacaine has one of the lowest pKa values among these common anesthetics, resulting in a higher percentage of the non-ionized base available to cross the nerve membrane at physiological pH, which contributes to its relatively rapid onset of action. quizlet.comquizlet.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques provide deep insights into the molecular interactions that govern the efficacy and behavior of pharmaceutical compounds. In the context of this compound, computational studies are pivotal in elucidating its structure-activity relationships, binding mechanisms with biological targets, and its dynamic behavior in physiological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For local anesthetics like (S)-(+)-Mepivacaine, QSAR studies are crucial for understanding how variations in molecular properties influence their anesthetic potency and for designing new, more effective analogs.

General QSAR models for local anesthetics have demonstrated that several physicochemical properties are key determinants of their activity. youtube.com These properties include:

Lipid Solubility: Higher lipid solubility generally correlates with higher anesthetic potency, as it facilitates the passage of the drug through the nerve membrane to reach its target site.

Ionization Constant (pKa): The pKa of a local anesthetic influences the proportion of the charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is essential for penetrating the nerve sheath, while the charged form is believed to be the active species that binds to the sodium channel.

Molecular Size and Shape: The steric properties of the molecule can affect its ability to fit into the binding site of the sodium channel.

Electronic Properties: The distribution of electron density, as described by electrostatic and hydrogen bonding potentials, plays a significant role in the binding affinity of the drug to its receptor.

In a QSAR study involving a set of 36 local anesthetics, multiparametric regression analysis revealed a correlation between biological activity (expressed as the logarithm of the minimum blocking concentration) and structural indicators derived from computational chemistry. researchgate.net This study underscored the importance of parameters like binding energy, heat of formation, and total dipole moment in predicting anesthetic efficacy. researchgate.net

More specific QSAR calculations for mepivacaine have shown that its relative anesthetic potency is sensitive to changes in pH, a factor of practical importance in infected tissues which tend to be acidic. agd.org At a normal physiological pH of 7.4, mepivacaine's potency is at its baseline. However, in an acidic environment with a pH of 6.5, its calculated relative anesthetic potency drops by 64.7%. agd.org This is a smaller decrease compared to lidocaine, which sees a 72.8% drop under the same conditions, suggesting mepivacaine might retain more activity in infected tissues. agd.org

Table 1: Key Physicochemical Descriptors in QSAR Models for Local Anesthetics

| Descriptor | Influence on Anesthetic Activity | Rationale |

| Hydrophobicity (LogP) | Generally, increased hydrophobicity leads to higher potency. | Enhances partitioning into the nerve membrane, increasing access to the binding site. |

| pKa | A pKa close to physiological pH provides a balanced ratio of charged and uncharged forms. | The uncharged form is required for membrane permeation, while the charged form is active at the receptor site. |

| Molecular Volume/Shape | Optimal size and shape are necessary for fitting into the receptor binding pocket. | Steric hindrance can prevent effective binding to the sodium channel. |

| Dipole Moment | Influences electrostatic interactions with the receptor. | Stronger electrostatic interactions can lead to higher binding affinity. |

| Hydrogen Bond Donors/Acceptors | The presence and location of H-bond donors and acceptors are critical for specific interactions with amino acid residues in the binding site. | Hydrogen bonds are key components of the binding energy between the drug and its target. |